Genisteine
Overview
Description
Genistein is a naturally occurring compound that structurally belongs to a class of compounds known as isoflavones . It is described as an angiogenesis inhibitor and a phytoestrogen . It was first isolated in 1899 from the dyer’s broom, Genista tinctoria .
Synthesis Analysis
Genistein is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . It was efficiently synthesized from (2,4,6-trihydroxyphenyl)ethanone by a novel five-step procedure involving the formation of an enamino ketone, followed by ring closure and a Suzuki coupling reaction using palladium acetate and poly (ethylene glycol) .Molecular Structure Analysis
Genistein is structurally 5,7-dihydroxy-3- (4-hydroxyphenyl)chromen-4-one or 4′,5,7-trihydroxyisoflavone . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .Chemical Reactions Analysis
Genistein has been shown to interact with animal and human estrogen receptors, causing effects in the body similar to those caused by the hormone estrogen . It also produces non-hormonal effects .Physical And Chemical Properties Analysis
Genistein has a chemical formula of C15H10O5 and a molar mass of 270.240 g·mol −1 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anticancer Properties : Genistein has shown potential therapeutic effects on various forms of cancer, particularly gastrointestinal cancers like gastric and colorectal cancer. It induces apoptosis and cell cycle arrest in cancer cells (Hou, 2022). Additionally, it exhibits antiangiogenic, antimetastatic, and anti-inflammatory effects, making it a focus for research in diverse cancer models (Tuli et al., 2019).
Potential Role in Treating COVID-19 : Genistein's anti-inflammatory and antioxidant effects suggest a potential role in treating COVID-19. It could decrease inflammation and oxidative stress in COVID-19 patients and may interfere with viral entry into cells (Jafari et al., 2022).
Pharmacological Properties for Various Health Benefits : Genistein has shown positive effects against cardiovascular diseases and some types of cancer, especially breast cancer. Its structural similarity to estrogen allows it to displace estrogen from cellular receptors, blocking hormonal activity (Sharifi‐Rad et al., 2021).
Photoprotection and Clinical Implications in Dermatology : Genistein offers significant antiphotocarcinogenic and antiphotoaging effects, protecting against skin carcinogenesis and cutaneous aging induced by ultraviolet light (Wei et al., 2003).
Metabolic Disease Regulation : Genistein plays a role in regulating insulin-mediated glucose homeostasis and has shown beneficial effects in normal and insulin-resistant conditions (Wang et al., 2013).
Potential for Treatment of Genetic Diseases : Studies suggest genistein's potential as a treatment for genetic disorders like cystic fibrosis and mucopolysaccharidosis, due to its various biological actions (Węgrzyn et al., 2010).
Antioxidant and Antibrowning Agent : As a potent antioxidant, genistein has preventative and therapeutic effects for various diseases and inhibits skin carcinogenesis and cutaneous aging (Mazumder & Hongsprabhas, 2016).
Bioavailability and Pharmacokinetics : Studies on bioavailability suggest that genistein's absorption and efficacy can vary based on its form and mode of ingestion (Steensma et al., 2006).
Safety And Hazards
When handling Genistein, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-BYNSBNAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126235 | |
Record name | (7S,7aR,14S,14aR)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-ISOSPARTEINE | |
CAS RN |
446-95-7 | |
Record name | (7S,7aR,14S,14aR)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Genisteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7S,7aR,14S,14aR)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-ISOSPARTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94BIS8AH96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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